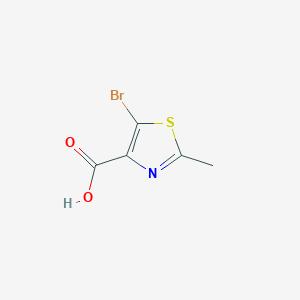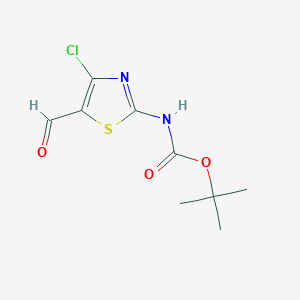
6-Fluoro-2,1-benzoxazole-3-carboxylic acid
描述
6-Fluoro-2,1-benzoxazole-3-carboxylic acid is a fluorinated benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The fluorine atom at the 6-position and the carboxylic acid group at the 3-position confer unique chemical properties to this compound, making it of interest in various scientific fields.
作用机制
Target of Action
It is known that fluorinated heterocycles, which include this compound, have been found to be lead structures for drug design developments . Their activities were almost equal to or exceeded the potency of the reference drugs .
Mode of Action
It is known that the variants with fluorine functionalization lead to a severe effect on drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .
Biochemical Pathways
Fluorinated heterocycles have been reported to have various electron-donating or electron-withdrawing substituents that significantly affect the anticancer and antimicrobial activities .
Pharmacokinetics
It is known that the presence of fluorine in drug molecules can have a significant impact on their pharmacokinetic properties .
Result of Action
It is known that fluorinated heterocycles have shown promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
生化分析
Biochemical Properties
6-Fluoro-2,1-benzoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, which has implications for neurological function and potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the activity of acetylcholinesterase, thereby affecting neurotransmitter levels and synaptic transmission. Additionally, this compound has been shown to impact gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation. This modulation of gene expression can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of acetylcholinesterase, resulting in enzyme inhibition. This binding interaction is facilitated by the structural compatibility of the compound with the enzyme’s active site, allowing for effective inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its temporal effects, as degradation can lead to a decrease in its efficacy. Studies have shown that this compound remains stable under controlled conditions, but prolonged exposure to light and heat can result in degradation. Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound led to sustained inhibition of acetylcholinesterase activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing the breakdown and synthesis of neurotransmitters. These interactions can affect metabolic flux and alter the levels of key metabolites involved in neurotransmission .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cell, this compound can accumulate in specific tissues, particularly in the brain, where it exerts its effects on neurotransmitter metabolism .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the synaptic vesicles of neuronal cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of this compound are influenced by its subcellular localization, as it allows for effective interaction with enzymes and other biomolecules involved in neurotransmitter metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,1-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with fluorinated carboxylic acids or their derivatives. One common method involves the reaction of 2-aminophenol with 6-fluorobenzoic acid under acidic conditions, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .
化学反应分析
Types of Reactions
6-Fluoro-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
6-Fluoro-2,1-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
相似化合物的比较
Similar Compounds
6-Fluoro-1,2-benzoxazole: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
6-Fluorobenzoic Acid: Used in the synthesis of fluorinated benzoxazoles.
Uniqueness
6-Fluoro-2,1-benzoxazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
6-fluoro-2,1-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLVPKHTYRYSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)





![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)

